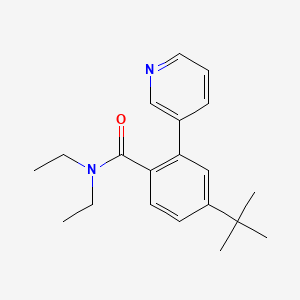

5-Thiophen-3-ylpyridin-3-amin

Übersicht

Beschreibung

5-Thiophen-3-ylpyridin-3-amine is a chemical compound used in scientific research . It possesses unique properties that make it suitable for various applications such as organic synthesis and pharmaceutical development.

Chemical Reactions Analysis

While specific chemical reactions involving 5-Thiophen-3-ylpyridin-3-amine are not detailed in the search results, thiophene compounds are known to undergo various nucleophilic, electrophilic, and radical reactions leading to substitution on a thiophene ring .Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

Thiophen-basierte Analoga, wie z. B. 5-Thiophen-3-ylpyridin-3-amin, haben für Wissenschaftler als potenzielle biologisch aktive Verbindungen großes Interesse geweckt . Sie spielen eine entscheidende Rolle für Medizinalchemiker, um fortgeschrittene Verbindungen mit einer Vielzahl von biologischen Wirkungen zu verbessern .

Krebsforschung

Moleküle mit dem Thiophenringsystem weisen viele pharmakologische Eigenschaften auf, darunter auch Antikrebsaktivitäten . Dies macht this compound zu einem potenziellen Kandidaten für die Krebsforschung.

Entzündungshemmende Forschung

Es wurde festgestellt, dass Thiophenderivate entzündungshemmende Eigenschaften besitzen . Dies deutet darauf hin, dass this compound bei der Entwicklung neuer entzündungshemmender Medikamente eingesetzt werden könnte.

Antimikrobielle Forschung

Thiophenderivate weisen auch antimikrobielle Eigenschaften auf . Daher könnte this compound in der Forschung und Entwicklung neuer antimikrobieller Wirkstoffe eingesetzt werden.

Industrielle Chemie

Thiophenderivate werden in der industriellen Chemie eingesetzt, insbesondere als Korrosionsschutzmittel . Dies deutet darauf hin, dass this compound Anwendungen in diesem Bereich finden könnte.

Materialwissenschaft

Thiophen-vermittelte Moleküle spielen eine prominente Rolle in der Weiterentwicklung organischer Halbleiter . Sie werden auch bei der Herstellung von organischen Leuchtdioden (OLEDs) eingesetzt . Dies deutet darauf hin, dass this compound bei der Entwicklung neuer Materialien für diese Anwendungen eingesetzt werden könnte.

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been known to exhibit anti-inflammatory effects . These effects are often attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Mode of Action

A study on a related thiophenyl substituted pyrimidine derivative suggests that its mode of action could be attributed to the effective inhibition of ftsz polymerization, gtpase activity, and bacterial cell division, which cause bactericidal effects .

Biochemical Pathways

Related compounds have been shown to affect various biochemical pathways, including those involved in inflammation and cell division .

Pharmacokinetics

A study on related pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives provides insights into their pharmacokinetic profiles .

Result of Action

Related compounds have been shown to exhibit potent anti-inflammatory effects and bactericidal effects .

Action Environment

It is known that the fluorescence quenching of similar organic molecules by various quenchers is affected by various factors such as temperature, viscosity, solvent polarity, etc, of the surrounding medium .

Biochemische Analyse

Cellular Effects

5-Thiophen-3-ylpyridin-3-amine has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the PI3K/AKT and MAPK/ERK signaling pathways, which are critical for cell survival and proliferation . Additionally, 5-Thiophen-3-ylpyridin-3-amine can alter gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, 5-Thiophen-3-ylpyridin-3-amine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, 5-Thiophen-3-ylpyridin-3-amine can induce changes in gene expression by interacting with DNA or RNA-binding proteins.

Temporal Effects in Laboratory Settings

The effects of 5-Thiophen-3-ylpyridin-3-amine can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-Thiophen-3-ylpyridin-3-amine remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 5-Thiophen-3-ylpyridin-3-amine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory or anti-cancer activity . At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

5-Thiophen-3-ylpyridin-3-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell. Additionally, 5-Thiophen-3-ylpyridin-3-amine can influence the activity of other metabolic enzymes, thereby altering the cell’s metabolic state.

Transport and Distribution

Within cells and tissues, 5-Thiophen-3-ylpyridin-3-amine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within specific cellular compartments. For example, 5-Thiophen-3-ylpyridin-3-amine may bind to plasma proteins, influencing its distribution in the bloodstream and tissues.

Subcellular Localization

The subcellular localization of 5-Thiophen-3-ylpyridin-3-amine is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 5-Thiophen-3-ylpyridin-3-amine may localize to the nucleus, where it can interact with DNA and RNA to regulate gene expression. Additionally, its localization to other organelles, such as mitochondria or the endoplasmic reticulum, can influence its metabolic and signaling activities.

Eigenschaften

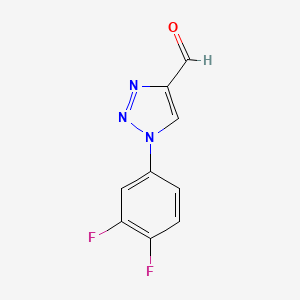

IUPAC Name |

5-thiophen-3-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-9-3-8(4-11-5-9)7-1-2-12-6-7/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPHKPSILUQKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC(=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

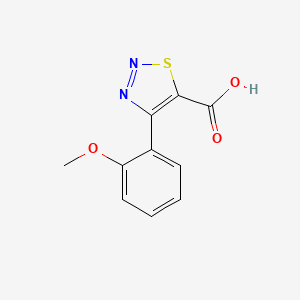

![(3R)-1-[(1-hydroxycyclopentyl)methyl]pyrrolidin-3-ol](/img/structure/B1467589.png)

![tert-Butyl 5-[amino(hydroxyimino)methyl]-6-methyl-3,4-dihydro[2,7]naphthyridine-2(1H)-carboxylate](/img/structure/B1467594.png)

![tert-Butyl 2-oxooctahydropyrrolo[3,4-b]azepine-7(1H)-carboxylate](/img/structure/B1467595.png)

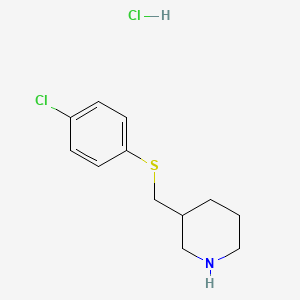

![1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467598.png)

![4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide](/img/structure/B1467604.png)

![Methyl 8-oxo-7,8-dihydro[2,7]naphthyridine-4-carboxylate](/img/structure/B1467606.png)

![tert-Butyl 8-[amino(hydroxyimino)methyl]-7-methyl-3,4-dihydro[2,6]naphthyridine-2(1H)-carboxylate](/img/structure/B1467611.png)